Tebutam
Tebutam
Tebutam is used as herbicide and pesticide.
Tebutam belongs to the class of acetamide herbicides and is commonly applied to the soil surface, for the control of weeds in rape farming.
Tebutam is a monocarboxylic acid amide that is propanamide substituted by a benzyl and an isopropyl group at the nitrogen atom and two methyl groups at position 2. It is an agrochemical used as a herbicide. It has a role as a xenobiotic, an environmental contaminant, a herbicide and an agrochemical.
Tebutam belongs to the class of acetamide herbicides and is commonly applied to the soil surface, for the control of weeds in rape farming.
Tebutam is a monocarboxylic acid amide that is propanamide substituted by a benzyl and an isopropyl group at the nitrogen atom and two methyl groups at position 2. It is an agrochemical used as a herbicide. It has a role as a xenobiotic, an environmental contaminant, a herbicide and an agrochemical.
Brand Name:
Vulcanchem
CAS No.:
35256-85-0
VCID:
VC21254592
InChI:
InChI=1S/C15H23NO/c1-12(2)16(14(17)15(3,4)5)11-13-9-7-6-8-10-13/h6-10,12H,11H2,1-5H3
SMILES:
CC(C)N(CC1=CC=CC=C1)C(=O)C(C)(C)C
Molecular Formula:
C15H23NO
Molecular Weight:
233.35 g/mol
Tebutam
CAS No.: 35256-85-0
Cat. No.: VC21254592
Molecular Formula: C15H23NO
Molecular Weight: 233.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Tebutam is used as herbicide and pesticide. Tebutam belongs to the class of acetamide herbicides and is commonly applied to the soil surface, for the control of weeds in rape farming. Tebutam is a monocarboxylic acid amide that is propanamide substituted by a benzyl and an isopropyl group at the nitrogen atom and two methyl groups at position 2. It is an agrochemical used as a herbicide. It has a role as a xenobiotic, an environmental contaminant, a herbicide and an agrochemical. |
|---|---|
| CAS No. | 35256-85-0 |
| Molecular Formula | C15H23NO |
| Molecular Weight | 233.35 g/mol |
| IUPAC Name | N-benzyl-2,2-dimethyl-N-propan-2-ylpropanamide |
| Standard InChI | InChI=1S/C15H23NO/c1-12(2)16(14(17)15(3,4)5)11-13-9-7-6-8-10-13/h6-10,12H,11H2,1-5H3 |
| Standard InChI Key | RJKCKKDSSSRYCB-UHFFFAOYSA-N |
| SMILES | CC(C)N(CC1=CC=CC=C1)C(=O)C(C)(C)C |
| Canonical SMILES | CC(C)N(CC1=CC=CC=C1)C(=O)C(C)(C)C |
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